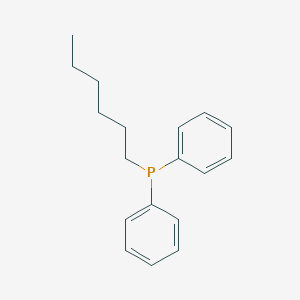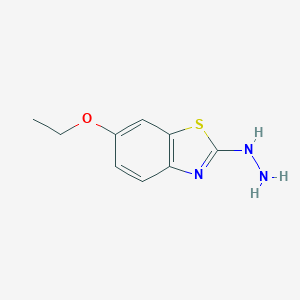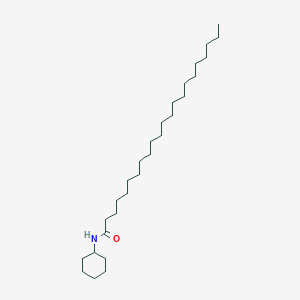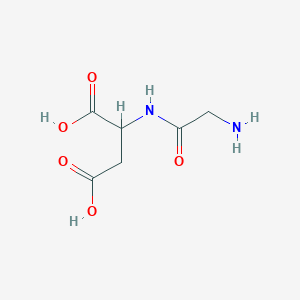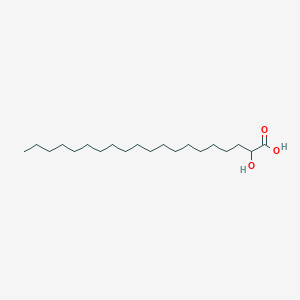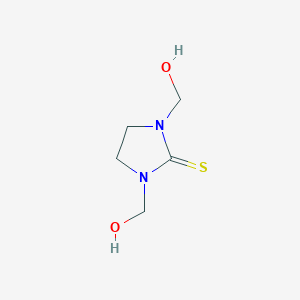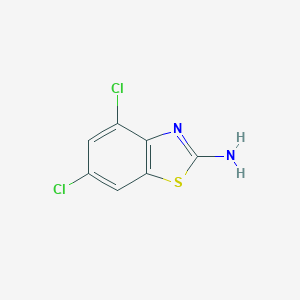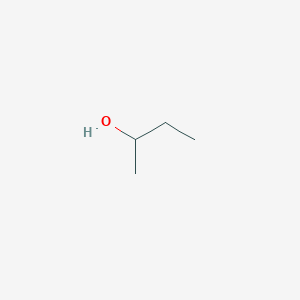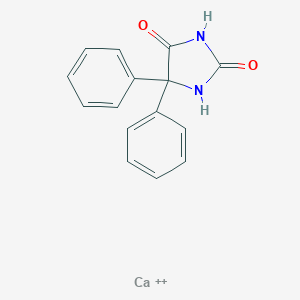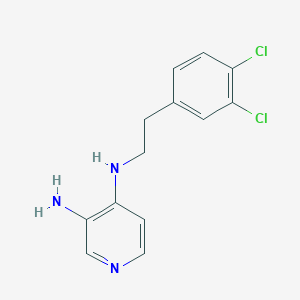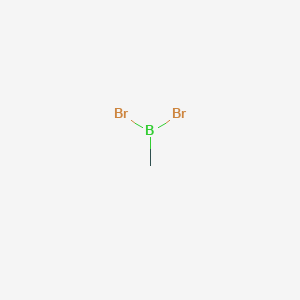
1-Bromo-1,2,2-triphenylethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1,2,2-triphenylethane is a chemical compound that belongs to the group of triphenylethanes. It is a white crystalline solid that is soluble in organic solvents such as benzene, toluene, and chloroform. This compound has been used extensively in scientific research due to its unique properties and applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1,2,2-triphenylethane is not well understood. However, it is believed to act as a radical initiator in some reactions. It has also been shown to undergo photolysis under certain conditions, leading to the formation of free radicals.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Bromo-1,2,2-triphenylethane. However, it has been shown to have estrogenic activity in some studies, indicating that it may have an impact on hormonal balance in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Bromo-1,2,2-triphenylethane in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its limited solubility in water and some organic solvents can be a limitation in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Bromo-1,2,2-triphenylethane. One area of interest is its potential as a radical initiator in organic synthesis. Further studies are also needed to understand its mechanism of action and potential impact on hormonal balance in the body. Additionally, research on the synthesis of new derivatives of 1-Bromo-1,2,2-triphenylethane may lead to the development of new organic compounds with unique properties and applications.
Métodos De Síntesis
The synthesis of 1-Bromo-1,2,2-triphenylethane involves the reaction of triphenylethylene with bromine in the presence of a catalyst such as iron(III) bromide. This reaction results in the formation of 1-Bromo-1,2,2-triphenylethane along with hydrogen bromide as a byproduct.
Aplicaciones Científicas De Investigación
1-Bromo-1,2,2-triphenylethane has been used in various scientific research applications. One of the most significant applications of this compound is in the field of organic chemistry. It is used as a reagent for the preparation of other organic compounds such as triphenylmethane dyes, triphenylphosphine oxide, and triphenylmethanol.
Propiedades
Número CAS |
18495-77-7 |
|---|---|
Nombre del producto |
1-Bromo-1,2,2-triphenylethane |
Fórmula molecular |
C20H17Br |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
(1-bromo-2,2-diphenylethyl)benzene |
InChI |
InChI=1S/C20H17Br/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H |
Clave InChI |
PXVGWCYECQPJFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)Br |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)Br |
Otros números CAS |
18495-77-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



